molecular formula C6H9NOS B1445160 (5-Ethyl-1,3-thiazol-2-yl)methanol CAS No. 1340572-19-1

(5-Ethyl-1,3-thiazol-2-yl)methanol

Cat. No. B1445160
CAS RN: 1340572-19-1
M. Wt: 143.21 g/mol
InChI Key: VPLLKXMDTBCVPI-UHFFFAOYSA-N
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Description

“(5-Ethyl-1,3-thiazol-2-yl)methanol” is a compound that belongs to the group of azole heterocycles . The thiazole moiety has been an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “(5-Ethyl-1,3-thiazol-2-yl)methanol” can be represented by the IUPAC Standard InChI: InChI=1S/C6H9NS/c1-2-5-3-7-6 (4-8)9-5/h3,8H,2,4H2,1H3 .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in donor–acceptor, nucleophilic, oxidation reactions . Also, they can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .

Scientific Research Applications

Clinical Research and Pharmacology

(5-Ethyl-1,3-thiazol-2-yl)methanol: is a compound that may be used in clinical research as a building block for synthesizing more complex molecules with potential pharmacological activities. Its structure could be modified to create derivatives that interact with various biological targets. For instance, thiazol derivatives are known to exhibit a range of biological activities and could be explored for their therapeutic potential in treating diseases .

Biochemistry

In biochemistry, (5-Ethyl-1,3-thiazol-2-yl)methanol could be utilized in enzyme studies, particularly those involving thiazole-dependent enzymes. The compound could act as a substrate or inhibitor in enzymatic reactions, helping to elucidate enzyme mechanisms or discover new enzyme activities .

Organic Synthesis

This compound can serve as a precursor in organic synthesis, aiding in the construction of thiazole rings which are prevalent in various natural products and pharmaceuticals. Its utility in synthesizing heterocyclic compounds is valuable for developing new drugs and materials .

Analytical Chemistry

(5-Ethyl-1,3-thiazol-2-yl)methanol: might be used as a standard or reagent in analytical chemistry for the calibration of instruments or the development of new analytical methods. It could also be part of research into the synthesis and characterization of new compounds with thiazol moieties .

Materials Science

In materials science, the compound could be investigated for its potential use in the creation of new materials with unique properties. For example, thiazole-based compounds are being explored for their luminescent properties in metal-organic frameworks, which have applications in sensing and electronics .

Environmental Science

Research into the environmental applications of (5-Ethyl-1,3-thiazol-2-yl)methanol could focus on its degradation products and their impact on ecosystems. Understanding its behavior in the environment is crucial for assessing its safety and potential use in agricultural products .

Safety and Hazards

Safety data for “(5-Ethyl-1,3-thiazol-2-yl)methanol” suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, the future directions in the study of “(5-Ethyl-1,3-thiazol-2-yl)methanol” and similar compounds could involve further exploration of their biological activities and potential applications in various fields .

properties

IUPAC Name

(5-ethyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-5-3-7-6(4-8)9-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLLKXMDTBCVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Ethyl-1,3-thiazol-2-yl)methanol

CAS RN

1340572-19-1
Record name (5-ethyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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